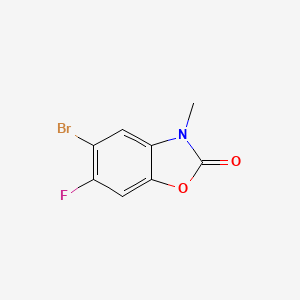
(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE is a chemical compound with the molecular formula C7H16N4O. It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and an ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE typically involves the reaction of 4-methylpiperazine with an appropriate ethanimidamide precursor. The reaction conditions often include the use of solvents such as ethanol and reaction temperatures ranging from room temperature to reflux conditions. The reaction may be catalyzed by acids or bases, depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide
- N-hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)ethanimidamide
Uniqueness
(Z)-N'-HYDROXY-2-(4-METHYLPIPERAZIN-1-YL)ETHANIMIDAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanimidamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-hydroxy-2-(4-methylpiperazin-1-yl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O/c1-10-2-4-11(5-3-10)6-7(8)9-12/h12H,2-6H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWQPYGAAJALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-amino-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8583135.png)
![Phosphoric triamide, tris[tris(dimethylamino)phosphoranylidene]-](/img/structure/B8583137.png)

![3-Methyl-2-[pyridine-3-carbonyl-amino]-pentanoic acid](/img/structure/B8583146.png)



![5-[(4-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B8583195.png)






